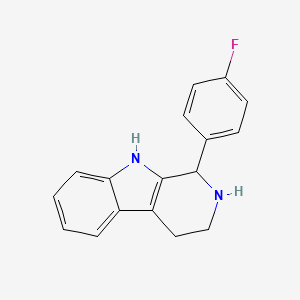

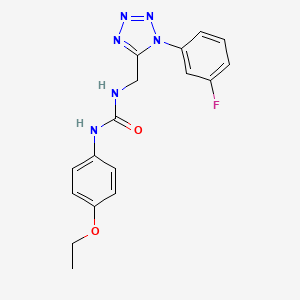

1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of tetrahydro-beta-carboline, which is a class of compounds that often exhibit biological activity . The “1-(4-fluorophenyl)” part of the name suggests the presence of a fluorophenyl group attached to the molecule, which could potentially influence its properties and interactions.

Molecular Structure Analysis

The molecular structure of similar compounds often involves a fused ring system, with the tetrahydro-beta-carboline portion forming a three-ring structure . The fluorophenyl group would likely be attached to one of these rings .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, tetrahydro-beta-carbolines can undergo a variety of reactions. These can include oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the fluorophenyl group) can influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Antioxidant and Cytotoxic Properties

Research has shown that beta-carboline derivatives possess antioxidant properties, which could be beneficial for developing therapeutic agents. For instance, various tetrahydro-β-carboline derivatives demonstrated moderate antioxidant activity based on DPPH, ABTS, and FRAP assays. These compounds were synthesized via the Maillard reaction, indicating their potential as antioxidants. Moreover, their cytotoxicity was evaluated, revealing a relatively safe profile compared to conventional cytotoxic agents like 5-fluorouracil, cisplatin, and betulinic acid, suggesting their safer application in therapeutic contexts (Goh et al., 2015).

Antiviral Activity

Beta-carboline derivatives have been explored for their potential in inhibiting HIV strains. A study involving the synthesis of new β-carboline derivatives evaluated their inhibition activity against both HIV-1 and HIV-2 strains. Surprisingly, specific derivatives displayed selective inhibition of the HIV-2 strain, comparable with nucleoside reverse transcriptase inhibitors. These findings indicate that β-carboline derivatives might serve as a basis for developing selective antiviral drugs (Ashok et al., 2015).

Inhibition of Cyclin-Dependent Kinases

Beta-carbolines have been identified as specific inhibitors of cyclin-dependent kinases, which are crucial in the regulation of cell cycle progression. Compounds such as harmine and its derivatives showed potent and specific inhibition of these kinases. The structural features, such as the degree of aromaticity and substituent positioning, significantly influenced their inhibitory activity. This suggests a potential application of β-carboline derivatives in cancer therapy by targeting cell cycle regulation mechanisms (Song et al., 2002).

Fluorescence Applications

The interaction of beta-carboline derivatives with cyclodextrins (CDs) has been studied for its impact on fluorescence properties. A specific beta-carboline-based molecule showed enhanced fluorescence yield and lifetime upon encapsulation in CDs, indicating the potential of these compounds in developing fluorescent probes or materials for biochemical applications. The formation of inclusion complexes with CDs could lead to new ways of utilizing β-carbolines in fluorescence-based sensing and imaging technologies (Das et al., 2007).

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the known actions of similar indole derivatives, it can be inferred that this compound likely interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes would depend on the particular target and the context within the cell.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context within the cell or organism.

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest that this compound may have good bioavailability

Result of Action

Similar indole derivatives have been found to have various biological activities, suggesting that this compound may have a range of potential effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

Research into tetrahydro-beta-carbolines and fluorinated compounds is ongoing, with potential applications in areas like medicinal chemistry and material science . Further studies could help to elucidate the properties and potential uses of compounds like “1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline”.

properties

IUPAC Name |

1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17/h1-8,16,19-20H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJWUWLVUZGILY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2810672.png)

![2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid](/img/structure/B2810673.png)

![[(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2810674.png)

![[1,3,5]Triazino[1,2-a]benzimidazol-4-amine](/img/structure/B2810682.png)

![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2810683.png)

![1'-Acetylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2810688.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2810690.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2810691.png)

![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)